5-(1-methylcyclopropoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
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Overview
Description
5-(1-methylcyclopropoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylcyclopropoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Cyclopropoxy Group: This step often involves the reaction of the indazole intermediate with a cyclopropyl halide under basic conditions.
Attachment of the Trimethylsilyl Group: This is usually done by reacting the intermediate with trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(1-methylcyclopropoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the trimethylsilyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(1-methylcyclopropoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-methylcyclopropoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(1-methylcyclopropoxy)-1H-indazole: Lacks the trimethylsilyl group.
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the cyclopropoxy group.
Uniqueness
The presence of both the cyclopropoxy and trimethylsilyl groups in 5-(1-methylcyclopropoxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H26N2O2Si |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
trimethyl-[2-[[5-(1-methylcyclopropyl)oxyindazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C17H26N2O2Si/c1-17(7-8-17)21-15-5-6-16-14(11-15)12-18-19(16)13-20-9-10-22(2,3)4/h5-6,11-12H,7-10,13H2,1-4H3 |
InChI Key |
CWTFTCNHGHTHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OC2=CC3=C(C=C2)N(N=C3)COCC[Si](C)(C)C |
Origin of Product |
United States |
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